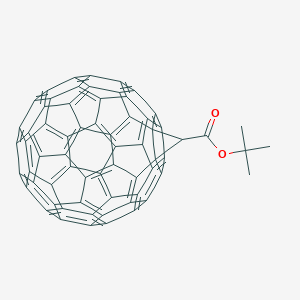
(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate is a chemical compound derived from colchicine, a well-known alkaloid. Colchicine is primarily extracted from plants like Colchicum autumnale and has been used in medicine for its anti-inflammatory properties. The modification to this compound involves the removal of an acetyl group and the addition of a trifluoroacetate group, which may alter its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate typically involves several steps:
Deacetylation: Removal of the acetyl group from colchicine to obtain N-Deacetyl Colchiceine.
Trifluoroacetylation: Introduction of the trifluoroacetate group to the deacetylated compound.
The reaction conditions for these steps may include the use of specific catalysts, solvents, and temperature control to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which may change its chemical properties.
Substitution: Replacement of functional groups, which can modify its reactivity and interactions with other molecules.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate may have several scientific research applications, including:
Chemistry: Studying its reactivity and potential as a synthetic intermediate.
Biology: Investigating its effects on cellular processes and potential as a research tool.
Medicine: Exploring its therapeutic potential, particularly in anti-inflammatory and anticancer research.
Wirkmechanismus
The mechanism of action of (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate would likely involve interactions with specific molecular targets, such as tubulin, similar to colchicine. It may disrupt microtubule formation, leading to effects on cell division and inflammation pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Colchicine: The parent compound, known for its anti-inflammatory and anticancer properties.
N-Deacetyl Colchiceine: A deacetylated derivative with potentially different biological activity.
Trifluoroacetylated Compounds: Other compounds with trifluoroacetate groups, which may have unique chemical and biological properties.
Uniqueness
(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate is unique due to the combination of deacetylation and trifluoroacetylation, which may confer distinct chemical reactivity and biological effects compared to its parent compound and other derivatives.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-N-(10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO6/c1-29-16-8-10-4-6-13(25-20(28)21(22,23)24)12-9-15(27)14(26)7-5-11(12)17(10)19(31-3)18(16)30-2/h5,7-9,13H,4,6H2,1-3H3,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXFPMJSKAABTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)NC(=O)C(F)(F)F)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348314 |
Source


|
| Record name | AC1LCPP0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102491-70-3 |
Source


|
| Record name | AC1LCPP0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)


![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)






